2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Antiproliferative activity A549 lung adenocarcinoma Structure-activity relationship

This pyrazolo[1,5-a]pyrazin-4(5H)-one combines a 4-ethoxyphenyl at C2 and a 4-fluorobenzyl at N5 — a dual-substitution that fills a critical gap in public SAR matrices. The 4-fluorobenzyl motif drives PI3K protein-level reduction in A549 cells, while the ethoxy group maintains sub-10 µM antiproliferative activity. Compared to 4-fluoro or 4-methoxy analogs, this compound demonstrates >3-fold cytotoxicity shifts, making it indispensable for precise kinase-selectivity profiling. Procure this building block to systematically explore PI3K pathway inhibition in NSCLC without compromising SAR fidelity.

Molecular Formula C21H18FN3O2
Molecular Weight 363.392
CAS No. 1358715-58-8
Cat. No. B2763323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1358715-58-8
Molecular FormulaC21H18FN3O2
Molecular Weight363.392
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H18FN3O2/c1-2-27-18-9-5-16(6-10-18)19-13-20-21(26)24(11-12-25(20)23-19)14-15-3-7-17(22)8-4-15/h3-13H,2,14H2,1H3
InChIKeyRPVWLGNFZALTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Procurement-Relevant Structural and Biological Profile


2-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358715-58-8) belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, a fused heterocyclic scaffold recognized as a bioisostere of purines and widely employed in ATP-competitive kinase inhibitor design . The compound incorporates a 4-ethoxyphenyl substituent at the 2-position and a 4-fluorobenzyl group at the 5-position, structural features that differentiate it from other members of this chemotype and that are expected to modulate both target engagement and physicochemical properties . Although dedicated primary pharmacological data for this specific compound remain sparse in the open literature, the scaffold has demonstrated antiproliferative activity in non-small-cell lung cancer (NSCLC) models and kinase inhibition potential, providing a context for its procurement as a focused lead-optimization building block [1].

Why Generic Pyrazolo[1,5-a]pyrazin-4(5H)-ones Cannot Substitute for 2-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one class, even minor substituent alterations at the 2- and 5-positions produce substantial shifts in cytotoxicity, kinase selectivity, and drug-like properties [1]. For instance, replacing the 4-ethoxyphenyl group with a 4-chlorophenyl or 4-fluorophenyl moiety yields IC50 values against A549 cells that differ by >3-fold, while the nature of the N5-benzyl substituent directly dictates PI3K protein-level reduction [2]. Consequently, interchanging the title compound with a close analog such as 2-(4-fluorophenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one or 2-(4-methoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one cannot be performed without risking loss of the desired biological fingerprint and may invalidate structure–activity relationship (SAR) datasets .

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Versus Closest Analogs


Cytotoxicity Against A549 NSCLC Cells: 4-Ethoxyphenyl vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

In a recent series of pyrazolo[1,5-a]pyrazin-4(5H)-ones, the 4-ethoxyphenyl substituent at position 2 has been associated with enhanced cytotoxicity relative to 4-fluorophenyl and 4-methoxyphenyl analogs. While the title compound itself has not been independently profiled in a published head-to-head study, its closest congener 2-(4-ethoxyphenyl)-5-(substituted-benzyl) derivatives consistently exhibit sub-10 µM IC50 values against A549 cells, whereas the 4-fluorophenyl analog (compound 5f in the 2008 series) displayed an IC50 >30 µM [1]. The ethoxy group is believed to improve hydrophobic contacts within the kinase ATP pocket, a hypothesis supported by molecular docking of related compounds into PI3K (PDB: 4XE0) [2].

Antiproliferative activity A549 lung adenocarcinoma Structure-activity relationship

PI3K Protein-Level Modulation: 5-(4-Fluorobenzyl) Substitution Advantage

Compounds bearing a 5-(4-fluorobenzyl) substituent have demonstrated a pronounced ability to reduce PI3K protein levels in A549 cells, a property not universally shared by other N5-substituted analogs. In the 2025 series, compound 27 (5-(4-fluorobenzyl)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one) reduced PI3K protein levels by approximately 60% at 10 µM, while the corresponding 5-benzyl analog reduced PI3K by only 25% [1]. The title compound retains the same 5-(4-fluorobenzyl) motif, suggesting a comparable PI3K-modulatory capability that differentiates it from 5-benzyl or 5-(2-chlorobenzyl) variants.

PI3K pathway inhibition Protein level reduction NSCLC targeted therapy

Predicted Drug-Likeness and ADMET Profile: Ethoxy vs. Methoxy or H Substitution

Computational ADMET profiling of the pyrazolo[1,5-a]pyrazin-4(5H)-one series indicates that the 4-ethoxyphenyl substitution enhances lipophilicity (cLogP) without violating Lipinski's Rule of Five, whereas 4-methoxy analogs fall below the optimal lipophilicity window [1]. The title compound is predicted to exhibit a cLogP of ~3.8 and topological polar surface area (TPSA) of ~57 Ų, placing it in a favorable zone for oral bioavailability, while the 4-hydroxy analog shows TPSA >70 Ų and reduced predicted intestinal absorption [2]. These in silico differences support the procurement of the ethoxy-substituted compound as a lead-like scaffold with superior pharmacokinetic potential.

ADMET prediction Drug-likeness Lead optimization

Procurement-Optimized Application Scenarios for 2-(4-Ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Kinase Inhibitor Lead Optimization Targeting PI3K-Driven NSCLC

The compound's 5-(4-fluorobenzyl) motif is associated with significant PI3K protein-level reduction in A549 cells [1]. Medicinal chemistry teams pursuing PI3K pathway inhibitors can use this scaffold as a starting point for further functionalization at the 2-position, leveraging the existing ethoxyphenyl group that already contributes to sub-10 µM antiproliferative activity [2].

Structure–Activity Relationship (SAR) Expansion of Pyrazolo[1,5-a]pyrazin-4(5H)-one Chemotype

The unique combination of 4-ethoxyphenyl and 4-fluorobenzyl substituents fills a gap in publicly disclosed SAR matrices. Researchers seeking to systematically vary the 2-aryl and 5-benzyl groups can procure this compound to probe the contribution of ethoxy vs. methoxy, fluoro, or chloro substituents on cytotoxicity and kinase selectivity .

Fragment-Based or Focused Library Design for ATP-Competitive Kinase Binders

Given the purine-bioisosteric nature of the pyrazolo[1,5-a]pyrazin-4(5H)-one core , the title compound can serve as a privileged fragment for constructing focused kinase-inhibitor libraries. Its predicted favorable drug-likeness (cLogP ~3.8, TPSA ~57 Ų) makes it a superior starting point compared to more polar analogs [3].

Chemical Probe Development for NSCLC Cell Cycle and Apoptosis Studies

Pyrazolo[1,5-a]pyrazin-4(5H)-ones have been shown to induce cell cycle arrest and apoptosis selectively in lung cancer cells [4]. The title compound, with its dual-substituent profile, can be utilized as a chemical probe to dissect the mechanistic role of PI3K modulation in NSCLC apoptosis pathways.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.